molecular formula C17H16N6O B2883003 2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole CAS No. 2380187-58-4

2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole

Cat. No.: B2883003
CAS No.: 2380187-58-4
M. Wt: 320.356
InChI Key: RJPPEIFXGPUBAK-UHFFFAOYSA-N
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Description

2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine moiety linked to a piperazine ring and a benzoxazole group. The intricate arrangement of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

The synthesis of 2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various derivatives of the original compound with modified functional groups.

Mechanism of Action

The mechanism of action of 2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets within cells. One of the primary targets is protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor of PKB, binding to the active site of the enzyme and preventing its activation. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of protein kinase B and its potential for use in targeted cancer therapy.

Properties

IUPAC Name

2-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c1-2-4-14-12(3-1)21-17(24-14)23-9-7-22(8-10-23)16-15-13(5-6-18-15)19-11-20-16/h1-6,11,18H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPPEIFXGPUBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2NC=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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